D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
CAS No.: 146877-08-9
Cat. No.: VC17114462
Molecular Formula: C34H33NO16
Molecular Weight: 711.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146877-08-9 |
|---|---|
| Molecular Formula | C34H33NO16 |
| Molecular Weight | 711.6 g/mol |
| IUPAC Name | (2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C34H33NO16/c1-9-4-15-21(27(42)18(9)32(46)35-16(8-36)33(47)48)20-13(26(41)31(15)51-34-30(45)29(44)23(38)10(2)50-34)7-14-22(28(20)43)25(40)12-5-11(49-3)6-17(37)19(12)24(14)39/h4-7,10,16,23,26,29-31,34,36-38,41-45H,8H2,1-3H3,(H,35,46)(H,47,48)/t10-,16-,23+,26+,29+,30-,31+,34+/m1/s1 |
| Standard InChI Key | BAPLCDADJPBLHC-FVWPOHCESA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Introduction
Chemical Architecture and Stereochemical Features
Core Structural Components
The compound integrates three distinct moieties:
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D-Serine Backbone: A non-proteinogenic amino acid serving as the foundational unit. D-Serine is a known co-agonist at NMDA receptors, critical for synaptic plasticity and memory formation .
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6-Deoxy-beta-D-galactopyranosyl Group: A carbohydrate derivative lacking a hydroxyl group at the C6 position, contributing to hydrophilicity and potential glycosylation interactions.
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Benzo(a)naphthacen-2-yl System: A polycyclic aromatic structure with four fused benzene rings, introducing rigidity and planar characteristics that may influence receptor binding.
The molecular formula varies between sources:
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C₃₄H₃₃NO₁₆ (Molecular weight: 711.6 g/mol)
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C₃₉H₄₁NO₂₀ (Molecular weight: 843.7 g/mol)
This discrepancy suggests potential structural variants, such as the addition of a xylopyranosyl group in the latter .
Stereochemical Configuration
The (5S-trans) designation specifies the spatial arrangement at position 5, ensuring proper orientation for biological interactions. Stereochemistry profoundly impacts receptor affinity, as NMDA receptors exhibit enantioselectivity for D-serine .
Synthesis and Physicochemical Properties
Synthetic Considerations
Synthetic accessibility scores (5.574) indicate moderate complexity, attributable to:
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Glycosidic bond formation between the galactopyranosyl and naphthacene units
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Protection/deprotection strategies for hydroxyl groups
| Parameter | Value (Source) | Value (Source ) |
|---|---|---|
| Molecular Weight | 711.6 g/mol | 843.7 g/mol |
| Rotatable Bonds | - | 10 |
| Hydrogen Bond Donors | - | 12 |
| Topological Polar Surface Area | - | 348.99 Ų |
Solubility and Permeability
These properties necessitate specialized delivery systems for in vivo applications, such as nanoparticle encapsulation or prodrug strategies.
Biological Significance and Mechanistic Insights
Glycobiology Interactions
The galactopyranosyl group enables potential lectin-mediated targeting, particularly to galactose-binding proteins in the brain (e.g., galectins). This could enhance site-specific delivery but may also provoke immune responses.
Research Applications and Experimental Findings
Neuroscience Tool Compound
Preliminary data suggest utility in:
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Receptor Profiling: Differentiating glycine-site vs. glutamate-site NMDA effects.
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Metabolic Tracing: Radiolabeled versions could track D-serine flux in neural circuits.
Structural-Activity Relationship (SAR) Studies
Modifications to the naphthacene system (e.g., methoxy group at C11) may correlate with:
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Increased receptor affinity
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Altered pharmacokinetic profiles
Challenges and Future Directions
Synthesis Optimization
Key hurdles include:
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Achieving stereochemical purity at 12 centers
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Scalable glycosylation protocols
Blood-Brain Barrier Penetration
With a molecular weight exceeding 500 Da and high TPSA, passive diffusion is unlikely. Future work may explore:
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Active Transporters: Leveraging LAT1 or GLUT1 carriers
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Biodegradable Linkers: Cleavable conjugates for brain-specific release
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